3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 1-(2-methoxyphenyl)piperazine. This intermediate is then reacted with various reagents to form the final product. The reaction conditions often include the use of catalysts such as Yb(OTf)3 in acetonitrile, followed by purification steps like recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of solvent-free reactions or the employment of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of reduced piperazine compounds .
Scientific Research Applications
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Urapidil (6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione)
Uniqueness
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is unique due to its specific quinazolinone core structure combined with the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-9-5-4-8-19(20)24-12-14-25(15-13-24)21(27)10-11-26-16-23-18-7-3-2-6-17(18)22(26)28/h2-9,16H,10-15H2,1H3 |
InChI Key |
PSQBDDOVQPNEGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.